molecular formula C11H10FN3O2 B1450887 methyl 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate CAS No. 121716-19-6

methyl 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate

Cat. No.: B1450887
CAS No.: 121716-19-6
M. Wt: 235.21 g/mol
InChI Key: HCFPSWPMBRSTOS-UHFFFAOYSA-N
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Description

Methyl 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate: is a chemical compound belonging to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in the ring. This particular compound features a fluorophenyl group attached to the pyrazole ring, which can influence its chemical properties and biological activities.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with 4-fluorobenzaldehyde and hydrazine hydrate.

  • Reaction Steps: The reaction involves the formation of a hydrazone intermediate, followed by cyclization to form the pyrazole ring.

  • Conditions: The cyclization step is usually carried out under acidic conditions, often using acetic acid as the solvent.

Industrial Production Methods:

  • Scale-Up: The synthesis can be scaled up using continuous flow reactors, which offer better control over reaction conditions and improved safety.

  • Purification: The final product is purified using crystallization techniques or column chromatography to achieve the desired purity.

Types of Reactions:

  • Oxidation: The amino group can be oxidized to form a nitro group.

  • Reduction: The nitro group can be reduced to an amine.

  • Substitution: The fluorophenyl group can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.

  • Reduction: Using reducing agents like iron powder and hydrochloric acid.

  • Substitution: Using electrophiles like bromine in the presence of a catalyst.

Major Products Formed:

  • Oxidation: Formation of methyl 5-nitro-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate.

  • Reduction: Formation of this compound.

  • Substitution: Formation of various substituted pyrazoles depending on the electrophile used.

Mechanism of Action

Target of Action

The primary target of the compound methyl 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate is the Mitogen-activated protein kinase 14 . This kinase plays a crucial role in cellular processes such as inflammation, cell growth, and apoptosis .

Mode of Action

It is known to interact with its target, the mitogen-activated protein kinase 14 . The interaction between the compound and its target may result in changes in the kinase’s activity, potentially influencing various cellular processes .

Biochemical Pathways

Given its target, it is likely that the compound influences pathways related to inflammation, cell growth, and apoptosis . The downstream effects of these pathways could include changes in cellular behavior and responses to external stimuli .

Pharmacokinetics

These properties would significantly impact the bioavailability of the compound, determining how much of the compound reaches its target and how long it remains active in the body .

Result of Action

Given its target, it is likely that the compound influences cellular processes such as inflammation, cell growth, and apoptosis . These effects could potentially result in changes in cellular behavior and responses to external stimuli .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other molecules could potentially affect how the compound interacts with its target and how it is metabolized in the body .

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to understand the interaction of fluorophenyl groups with biological targets. Medicine: The compound and its derivatives are investigated for their potential therapeutic properties, such as anti-inflammatory and anticancer activities. Industry: It is used in the development of new materials and as an intermediate in the production of dyes and pigments.

Comparison with Similar Compounds

  • Methyl 5-amino-1-(3-fluorophenyl)-1H-pyrazole-4-carboxylate

  • Methyl 5-amino-1-(2-fluorophenyl)-1H-pyrazole-4-carboxylate

  • Methyl 5-amino-1-(4-chlorophenyl)-1H-pyrazole-4-carboxylate

Uniqueness: The presence of the fluorophenyl group at the 4-position makes this compound unique compared to its analogs with different substituents. The fluorine atom can influence the electronic properties and steric effects, leading to distinct biological activities.

This comprehensive overview provides a detailed understanding of methyl 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate, its preparation, reactions, applications, and comparison with similar compounds

Properties

IUPAC Name

methyl 5-amino-1-(4-fluorophenyl)pyrazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10FN3O2/c1-17-11(16)9-6-14-15(10(9)13)8-4-2-7(12)3-5-8/h2-6H,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCFPSWPMBRSTOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(N(N=C1)C2=CC=C(C=C2)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10FN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301188357
Record name Methyl 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301188357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

121716-19-6
Record name Methyl 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=121716-19-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301188357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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